molecular formula C27H30O16 B8086767 2'-O-beta-L-galactopyranosylorientin

2'-O-beta-L-galactopyranosylorientin

Cat. No.: B8086767
M. Wt: 610.5 g/mol
InChI Key: QQBFHNKJGBCSLG-GPKAROOESA-N
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Description

The compound “2'-O-beta-L-galactopyranosylorientin” is a complex flavonoid glycoside. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This specific compound is characterized by its multiple hydroxyl groups and glycosidic linkages, which contribute to its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and the formation of the chromen-4-one core. A common synthetic route might include:

    Protection of Hydroxyl Groups: Using protecting groups such as acetyl or benzyl to protect the hydroxyl groups during the initial stages of synthesis.

    Glycosylation: The attachment of sugar moieties to the aglycone part of the molecule. This can be achieved using glycosyl donors like trichloroacetimidates or thioglycosides under acidic or basic conditions.

    Formation of Chromen-4-one Core: This involves cyclization reactions, often using Lewis acids or bases to facilitate the formation of the chromen-4-one structure.

    Deprotection: Removal of the protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of such complex flavonoid glycosides is challenging and often relies on biotechnological methods, including the use of engineered microorganisms or plant cell cultures to produce the compound in large quantities. Enzymatic synthesis is also a viable method, utilizing glycosyltransferases to catalyze the glycosylation reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction of the chromen-4-one core can yield dihydroflavonoids.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dihydroflavonoids.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a model molecule in the study of glycosylation reactions and the synthesis of complex natural products.

Biology

In biological research, it is studied for its antioxidant properties and its potential role in protecting cells from oxidative stress.

Medicine

The compound has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and cardioprotective activities.

Industry

In the food and cosmetic industries, it is used for its antioxidant properties to enhance the shelf life of products and to provide health benefits.

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The molecular targets include various enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. Additionally, it can modulate signaling pathways related to inflammation and cell survival.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant properties.

    Kaempferol: A flavonoid glycoside with anti-inflammatory and anti-cancer activities.

    Myricetin: Known for its strong antioxidant and anti-inflammatory effects.

Uniqueness

The uniqueness of the compound lies in its specific glycosidic linkages and the presence of multiple hydroxyl groups, which enhance its solubility and bioavailability compared to other flavonoids. Its complex structure also allows for diverse biological activities, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

8-[(2S,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c28-6-15-20(36)22(38)26(43-27-23(39)21(37)19(35)16(7-29)42-27)25(41-15)18-12(33)4-11(32)17-13(34)5-14(40-24(17)18)8-1-2-9(30)10(31)3-8/h1-5,15-16,19-23,25-33,35-39H,6-7H2/t15-,16+,19-,20-,21-,22+,23+,25+,26?,27-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBFHNKJGBCSLG-GPKAROOESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)[C@H]4C([C@H]([C@@H]([C@H](O4)CO)O)O)O[C@@H]5[C@H]([C@@H]([C@@H]([C@@H](O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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